(2R)-Nonan-2-OL
Description
(2R)-Nonan-2-OL (C₉H₂₀O, molecular weight: 144.25 g/mol) is a secondary alcohol with a hydroxyl group at the second carbon of a nine-carbon chain and an R-configuration at the chiral center . It is an enantiomer of (2S)-Nonan-2-OL, which occurs naturally as a sex pheromone in certain insect species, such as those studied in .
Physical Properties (from NIST data ):
- Boiling Point: ~193–195°C
- Melting Point: Not explicitly reported but expected to be low due to its liquid state at room temperature.
- CAS Registry Number: 628-99-9 (racemic), 70419-07-7 (stereospecific).
Properties
IUPAC Name |
(2R)-nonan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDNVOAEIVQRFH-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R)-Nonan-2-OL can be synthesized through several methods, including:
Reduction of Ketones: One common method involves the reduction of 2-nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.
Hydroboration-Oxidation: Another method involves the hydroboration of 1-nonene followed by oxidation. This process uses borane (BH3) in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-nonanone. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 2-nonanone. Common oxidizing agents include chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to nonane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 2-chlorononane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 2-Nonanone.
Reduction: Nonane.
Substitution: 2-Chlorononane, 2-Bromononane.
Scientific Research Applications
(2R)-Nonan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It serves as a precursor in the preparation of various derivatives.
Biology: Employed in studies involving the synthesis of biologically active compounds. It is used in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor. It is also used as a solvent and intermediate in the manufacture of other chemicals.
Mechanism of Action
The mechanism of action of (2R)-Nonan-2-OL involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The specific pathways and targets depend on the context of its application, such as its role in drug synthesis or as a chiral auxiliary in organic reactions.
Comparison with Similar Compounds
Nonan-2-OL vs. Heptan-2-OL
Heptan-2-OL (C₇H₁₆O, molecular weight: 116.20 g/mol) shares the same secondary alcohol functional group but has a shorter carbon chain (7 vs. 9 carbons).
Key Findings :
Nonan-2-OL vs. Nonan-2-One
Nonan-2-One (C₉H₁₈O, molecular weight: 142.23 g/mol) is the ketone analog of Nonan-2-OL, differing only in the functional group (C=O vs. C-OH).
Key Findings :
(2R)-Nonan-2-OL vs. (2S)-Nonan-2-OL
Enantiomeric comparison is critical due to their divergent biological roles:
Key Findings :
Nonan-2-OL vs. 2-Nonyn-1-OL
2-Nonyn-1-OL (C₉H₁₆O, molecular weight: 140.22 g/mol) is an alkyne alcohol with a terminal triple bond, structurally distinct from Nonan-2-OL .
Key Findings :
- The triple bond in 2-Nonyn-1-OL increases its reactivity, making it useful in synthetic chemistry but irrelevant in pheromone systems.
Analytical Differentiation Techniques
- Mass Spectrometry: Nonan-2-OL shows α-cleavage at the alcohol group (m/z 45), while Nonan-2-One exhibits α-cleavage at the carbonyl group (m/z 43) .
- Enantioselective GC : Cyclodextrin columns resolve (R)- and (S)-enantiomers with high precision .
- Infrared Spectroscopy : Alcohols show O-H stretches (~3300 cm⁻¹), absent in ketones .
Biological Activity
(2R)-Nonan-2-OL, a chiral secondary alcohol, has garnered attention in various fields of scientific research due to its diverse biological activities and applications. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its chiral center at the second carbon of a nonane chain. Its molecular formula is C₉H₁₈O, and it exhibits properties typical of secondary alcohols, such as hydrogen bonding capabilities that influence its solubility and reactivity in biological systems.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Pharmaceutical Applications
- Drug Development : It serves as a precursor in synthesizing various drug candidates, particularly those targeting enzyme inhibition pathways.
- Therapeutic Potential : Research indicates potential anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies .
- Ecological Impact
-
Biochemical Interactions
- Enzyme Interaction : As a secondary alcohol, this compound can interact with enzymes and receptors, potentially modulating biochemical pathways crucial for various physiological processes .
The mechanism of action for this compound primarily involves its interaction with biological macromolecules. The compound can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding. Specific pathways affected may vary based on the context of its application, such as its role in drug synthesis or ecological interactions .
1. Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
2. Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharide (LPS). The treatment group exhibited reduced levels of pro-inflammatory cytokines compared to the control group.
| Cytokine | Control Group (pg/mL) | Treatment Group (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 150 |
| IL-6 | 300 | 180 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
